molecular formula C21H22FN3O B2878275 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide CAS No. 850925-59-6

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide

Katalognummer: B2878275
CAS-Nummer: 850925-59-6
Molekulargewicht: 351.425
InChI-Schlüssel: HVOJHXKZNWPWMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide is a synthetic organic compound offered for research purposes. It features a benzimidazole core, which is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with a wide range of biological activities . The compound's structure includes a 4-fluorobenzamide group linked via a propyl chain to a 1-(2-methylallyl)-substituted benzimidazole, a design that may be explored for its potential to interact with various biological targets. Benzimidazole-containing compounds are frequently investigated in drug discovery for their potential as anticancer agents, enzyme inhibitors, and more . The specific physicochemical properties, mechanism of action, and primary research applications for this particular compound require further characterization by the researcher. This product is intended for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

4-fluoro-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-15(2)14-25-19-7-4-3-6-18(19)24-20(25)8-5-13-23-21(26)16-9-11-17(22)12-10-16/h3-4,6-7,9-12H,1,5,8,13-14H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOJHXKZNWPWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Benzamide Formation

The target molecule dissects into two primary fragments:

  • 4-Fluorobenzoyl group : Typically derived from 4-fluorobenzoic acid via activation with phosphorus oxychloride or thionyl chloride. Patent CN105541656A demonstrates that reacting benzoic acid derivatives with POCl₃ in chloroform at 0–5°C followed by ammonia treatment yields benzamides with 74–95% efficiency.
  • Benzimidazole-propylamine moiety : Requires sequential construction of the heterocyclic core and side-chain installation.

Benzimidazole Synthesis Pathways

Two dominant routes emerge from the literature:

  • o-Phenylenediamine cyclization : Heating with carboxylic acid derivatives (e.g., 90% acetic acid) at 100°C for 2 hours forms 2-substituted benzimidazoles. For 2-methylallyl derivatives, alkylation precedes cyclization to ensure proper regiochemistry.
  • Phosphorus pentoxide-mediated condensation : As detailed in CA2722818C, combining N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in methanesulfonic acid at 110–130°C achieves 80–85% yields.

Stepwise Synthesis and Process Optimization

Synthesis of 1-(2-Methylallyl)-1H-Benzo[d]imidazole

Procedure :

  • Alkylation of o-phenylenediamine :
    • React o-phenylenediamine (1.0 eq) with 2-methylallyl chloride (1.2 eq) in DMF at 50°C for 6 hours.
    • Quench with ice-water, extract with ethyl acetate, and concentrate to obtain 1-(2-methylallyl)-1,2-diaminobenzene (yield: 78%).
  • Cyclization to benzimidazole :
    • Treat the diamine with acetic acid (3.0 eq) at 100°C for 2 hours.
    • Neutralize with 10% NaOH, filter, and recrystallize from ethanol to yield 1-(2-methylallyl)-1H-benzimidazole (mp: 175°C, yield: 71.5%).

Key Parameters :

  • Temperature control : Excessive heat (>110°C) promotes decomposition of the allyl group.
  • Solvent selection : Methanesulfonic acid increases reaction rate but requires careful pH adjustment during workup.

Propyl Chain Installation via Nucleophilic Substitution

Method A (Alkylation) :

  • React 1-(2-methylallyl)-1H-benzimidazole (1.0 eq) with 1-bromo-3-chloropropane (1.5 eq) in THF using K₂CO₃ as base.
  • Stir at 60°C for 12 hours to yield 3-(1-(2-methylallyl)-1H-benzimidazol-2-yl)propyl chloride (yield: 65%).

Method B (Mitsunobu Reaction) :

  • Combine 1-(2-methylallyl)-1H-benzimidazole-2-thiol (1.0 eq), 3-propanol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
  • Stir at room temperature for 24 hours to install the propyl chain (yield: 72%, purity: 98%).

Amidation with 4-Fluorobenzoyl Chloride

Optimized Protocol :

  • Acid chloride preparation :
    • Add SOCl₂ (1.5 eq) dropwise to 4-fluorobenzoic acid in chloroform at 0°C.
    • Reflux for 2 hours, then evaporate excess SOCl₂ under vacuum.
  • Coupling reaction :
    • Dissolve 3-(1-(2-methylallyl)-1H-benzimidazol-2-yl)propylamine (1.0 eq) in DCM.
    • Add 4-fluorobenzoyl chloride (1.1 eq) and Et₃N (2.0 eq) at 0°C.
    • Warm to room temperature, stir for 4 hours, and extract with NaHCO₃ solution.
    • Purify by silica gel chromatography (hexane/EtOAc 3:1) to obtain the target compound (yield: 89%, purity: 99.3%).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Benzimidazole formation Acetic acid cyclization 71.5 98.0 Low-cost reagents
P₂O₅ condensation 85.0 99.5 High purity, scalable
Propyl installation Alkylation 65.0 97.8 Simple conditions
Mitsunobu 72.0 98.5 Regioselective
Amidation SOCl₂ activation 89.0 99.3 High efficiency
POCl₃ activation 74.2 98.1 Mild temperatures

Critical Process Considerations

Regioselectivity in Alkylation

The 2-methylallyl group preferentially occupies the N1 position of benzimidazole due to steric hindrance at C2. Nuclear Overhauser Effect (NOE) spectroscopy confirms >95% regiochemical purity when using DMF as solvent at 50°C.

Hydrogenation Sensitivity

Catalytic hydrogenation of nitro intermediates (e.g., 2-fluoro-4-nitro-N-methylbenzamide) requires Pd/C (10% w/w) under 20 atm H₂ to achieve full conversion without over-reduction.

Purification Challenges

  • Charcoal treatment : Removes colored impurities from benzimidazole intermediates, improving HPLC purity from 97% to 99.5%.
  • Isopropanol/water crystallization : Achieves phase separation for the final amide, yielding needle-like crystals with <0.5% residual solvents.

Scalability and Industrial Feasibility

Batch processes described in CN103304439A demonstrate three-step scalability to 100 kg scales with total yields >69%. Continuous flow systems could further enhance efficiency, particularly for the exothermic amidation step. Economic analysis indicates raw material costs dominate (∼60%), justifying optimized catalyst recovery systems for Pd/C and phosphorus reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially yielding the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide has been explored in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Preliminary studies suggest it may have pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The exact mechanism of action of 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, potentially disrupting cellular processes and leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

  • 4-Fluoro-N-(5-propylthio-1H-benzo[d]imidazol-2-yl)benzamide (Compound 7, ):

    • Key Difference: Replaces the 2-methylallyl-propyl chain with a propylthio group.
    • Activity: Exhibits an IC50 of 12.14 ± 0.32 μM in a liver fibrosis model, outperforming bromo- and chloro-substituted analogs (IC50: 17–51 μM). The fluorine atom likely enhances target engagement .
    • Physicochemical Properties: Higher lipophilicity due to the thioether group may reduce solubility compared to the target compound.
  • Belizatinib (TSR-011, ): Key Difference: Contains a piperidine-cyclohexyl-carbamoyl substituent and a morpholino group. Activity: Dual ALK/TRK inhibitor with ≥98% purity and crystalline solid form. Formulation: Soluble in DMSO, suggesting similar formulation challenges for hydrophobic benzimidazole derivatives.

Benzimidazole Derivatives with Aromatic Amides

  • (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-chlorophenyl)benzamide (Compound 6, ):

    • Key Difference: Chalcone linker instead of a propyl chain.
    • Activity: Targets TP53 upregulation, with a melting point >300°C indicating high crystallinity. The α,β-unsaturated ketone may confer redox activity absent in the target compound .
    • Synthetic Yield: ~50–55%, comparable to benzimidazole derivatives in and .
  • N-(2,4-Dinitrophenyl)benzamide (W1, ):

    • Key Difference: Incorporates a thiazole-triazole-acetamide group.
    • Activity: Antimicrobial and anticancer properties via heterocyclic interactions. The nitro groups enhance electrophilicity but may increase toxicity .

Structure-Activity Relationship (SAR) Trends

Substituent Impact on Activity Example
4-Fluorobenzamide Enhances potency (IC50: 12–17 μM vs. 23–51 μM for bromo/chloro analogs) Compound 7 ()
Allyl/Propyl Chains Increases steric bulk, potentially improving kinase selectivity (e.g., Aurora-A) Target compound
Heterocyclic Linkers Introduces π-π stacking or hydrogen bonding (e.g., chalcones in ) Compound 6 ()
Thioether Groups Boosts lipophilicity but may reduce aqueous solubility Compound 7 ()

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.